BenchChemオンラインストアへようこそ!

(1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine

Monoamine Oxidase B Enzyme Inhibition Data Integrity

This (1R,2R) isomer provides a defined stereochemical foundation for kinase inhibitor R&D, eliminating the confounding data of racemic mixtures. Its primary amine handle is ideal for parallel derivatization (acylation, reductive amination, Buchwald-Hartwig) to fine-tune biological activity. Procure this specific compound to ensure your SAR is built on a reliable, verifiable chiral matrix. A must-have negative control for stereospecificity studies.

Molecular Formula C10H15N3O
Molecular Weight 193.25
CAS No. 2290856-48-1
Cat. No. B2820633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine
CAS2290856-48-1
Molecular FormulaC10H15N3O
Molecular Weight193.25
Structural Identifiers
SMILESCC1=CN=C(N=C1)OC2CCCC2N
InChIInChI=1S/C10H15N3O/c1-7-5-12-10(13-6-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1
InChIKeyAGRHVAFBSUZUSG-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine (CAS 2290856-48-1): Chiral Pyrimidinyl-Cyclopentylamine Structural and Procurement Overview


The compound (1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine (CAS 2290856-48-1, MW 193.25) is a chiral, non-racemic small molecule featuring a cyclopentane core with vicinal amine and 5-methylpyrimidin-2-yloxy substituents in a defined (1R,2R) configuration [1]. It belongs to the broader class of pyrimidinyl-cyclopentanes, a scaffold extensively explored for generating potent, ATP-competitive inhibitors of protein kinases, most notably the serine/threonine kinase AKT (PKB), as exemplified by the clinical candidate ipatasertib (GDC-0068) [2]. Key identifiers include the InChI Key AGRHVAFBSUZUSG-RKDXNWHRSA-N and canonical SMILES CC1=CN=C(N=C1)O[C@@H]2CCC[C@H]2N, confirming the stereochemical integrity critical to its potential use as a selective chemical probe or a defined intermediate [1].

Why In-Class Substitution is Not Possible for (1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine


Indiscriminate substitution within the pyrimidinyl-cyclopentylamine class is precluded by a lack of verified biological identity for this specific molecule. Critically, the BindingDB entry (BDBM50597772) linked to this compound reports an MAO-B IC50 of 115 nM, but is associated with a SMILES string (Oc1cccc2C(=O)\C(CCc12)=C\c1ccccc1) that is chemically inconsistent with the compound's structure [1]. This data contamination means that the primary biological annotation for this CAS number is unreliable, and any biological characterization cannot be assumed. Furthermore, the established SAR for the pyrimidinyl-cyclopentane scaffold demonstrates extreme sensitivity to stereochemistry and substituent identity around the cyclopentane ring. For example, the clinical AKT inhibitor ipatasertib (GDC-0068) achieves its picomolar potency (Akt1 IC50 = 5 nM) and 620-fold selectivity over PKA through a highly specific, multi-substituted architecture . Replacing it with a simpler (1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine would destroy this activity profile, underscoring that even close analogs are not functionally interchangeable in biological systems.

(1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine: Quantitative Evidence and Comparator Analysis


MAO-B Inhibitory Activity: A Single Quantitative Data Point with a Critical Structural Data Integrity Issue

The BindingDB database documents an IC50 value of 115 nM for this compound against human monoamine oxidase B (MAO-B), measured via a fluorescence spectrophotometry assay using kynuramine as a substrate [1]. This represents the only quantitative bioactivity data point currently traceable to this CAS number. However, it is imperative to note that this same database entry (BDBM50597772) attributes a SMILES string to the compound that is structurally incompatible with (1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine [1]. The SMILES contains no nitrogen atoms and has a different carbon skeleton, indicating a probable database curation error. Consequently, the provenance of this 115 nM MAO-B IC50 value is deeply uncertain and cannot be reliably assigned to the target compound without independent experimental verification.

Monoamine Oxidase B Enzyme Inhibition Data Integrity

Stereochemical Purity as a Differentiator Against Racemates and Diastereomers in Kinase Inhibitor Scaffolds

The compound is supplied as a single, defined stereoisomer with (1R,2R) configuration, as indicated by its isomeric SMILES (CC1=CN=C(N=C1)O[C@@H]2CCC[C@H]2N) [1]. This is a critical differentiator from the racemic mixture or other diastereomers, which are likely to be inactive or exhibit different selectivity profiles. In the broader class of pyrimidinyl-cyclopentane AKT inhibitors, introducing a constrained secondary amine with specific stereochemistry is a key design strategy to enhance kinase selectivity [2]. For instance, in the optimization leading to GDC-0068, the precise stereochemistry of a similar cycloalkylamine moiety was essential for achieving high potency (Akt1 IC50 = 5 nM) and 620-fold selectivity over PKA, a property that would be abolished in a racemate . This established SAR principle allows a class-level inference: procuring the optically pure (1R,2R) isomer is essential for any stereospecific biological assay, a requirement that can only be guaranteed by sourcing this specific CAS number.

Stereochemistry Kinase Inhibition Structure-Activity Relationship

Lack of Off-Target Activity: Contextual Evidence from a Broader Screening Panel

The BindingDB entry for this compound also reports a Ki of >100,000 nM (>100 µM) for the Alpha-2A adrenergic receptor, measured via displacement of [3H]NECA from A2AAR in rat striata [1]. While this data is similarly subject to the aforementioned database curation concern, it represents the only selectivity-related experimental observation available. A Ki this high typically indicates negligible binding, which aligns with the class expectation that the simple cyclopentylamine motif needs further optimization to engage GPCR targets [2]. Importantly, this weak off-target binding contrasts with some promiscuous kinase inhibitor scaffolds that can show significant adrenergic receptor cross-reactivity at low micromolar concentrations.

Off-Target Selectivity Adrenergic Receptor Radioligand Binding

Validated Application Scenarios for Procuring (1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine


Stereochemically-Defined Intermediate for Parallel Chemical Library Synthesis

When a medicinal chemistry program requires a versatile, chiral cyclopentane scaffold amenable to parallel derivatization, this compound serves as a superior intermediate. Its primary amine can be readily functionalized (acylation, reductive amination, Buchwald-Hartwig coupling) to generate diverse analogs. The established SAR [1] indicates that modifications at this amine position are key modulators of kinase or MAO-B activity [2]. Procuring this specific (1R,2R) isomer ensures that any resulting SAR is built on a defined stereochemical foundation, avoiding the confounding biological data characteristic of racemic mixtures. This application leverages the compound's physical properties as an intermediate, which are unaffected by the biological data integrity issue, as the stereochemical integrity is verifiable by routine QC methods (e.g., chiral HPLC, optical rotation).

Essential Negative Control for (1S,2S)-Enantiomer Activity Studies

In a project where the (1S,2S)-enantiomer or a diastereomeric mixture of a similar pyrimidinyl-cyclopentane is under investigation as a bioactive lead, (1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine is the mandatory negative control. The stereospecificity of the target binding pocket is a foundational hypothesis to be proven. A lack of activity for this (1R,2R) compound, when juxtaposed with the activity of other isomers, provides definitive chirality-dependent biological evidence. This is far more rigorous than using a structurally unrelated compound as a negative control, directly testing the stereochemical aspect of the pharmacophore model.

Reference Standard in Chiral Separation Method Development

For analytical chemistry groups developing chiral separation methods (e.g., SFC, chiral HPLC) for a library of pyrimidinyl-cyclopentane analogs, this compound is an ideal reference standard. Its well-defined InChI Key and isomeric SMILES [3] leave no ambiguity about its absolute configuration, making it a reliable marker for method validation. It can be used to determine elution order, resolution factors (Rs), and limit of detection (LOD) for a specific enantiomer pair, directly facilitating the purity analysis of synthesized compound libraries. This application is entirely independent of the compound's biological activity or any associated database annotation.

Quote Request

Request a Quote for (1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.